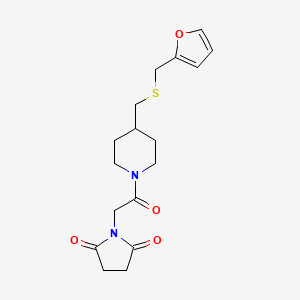
1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.
Structural Overview
This compound features several key structural components:
- Furan ring : Known for its reactivity and biological activity.
- Piperidine moiety : Often enhances pharmacological properties.
- Pyrrolidine-2,5-dione structure : Contributes to the compound's potential interactions with biological targets.
The molecular formula is C17H22N2O4S with a molecular weight of 350.43 g/mol, and it is classified under CAS number 1396762-06-3.
Antimicrobial Properties
Research indicates that compounds containing furan and piperidine structures often exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various bacteria and fungi. Specific studies have reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives might possess comparable activities .
Anti-inflammatory Effects
Compounds with furan moieties have been explored for their anti-inflammatory properties. The structural features of this compound may allow it to interact with inflammatory pathways, particularly through inhibition of phosphoinositide 3-kinases (PI3K), which are crucial in inflammatory responses .
Anticonvulsant Activity
The structural similarity of this compound to known anticonvulsants suggests potential efficacy in seizure disorders. For example, related compounds have demonstrated significant protection in animal models against induced seizures . The presence of the piperidine ring appears to enhance this activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine derivative : Utilizing nucleophilic substitution methods.
- Introduction of the furan group : Achieved through electrophilic addition.
- Formation of the pyrrolidine dione structure : Involves cyclization reactions under controlled conditions to minimize by-products.
Advanced techniques such as microwave-assisted synthesis can enhance yield and purity during these processes.
Case Studies and Research Findings
A review of recent literature reveals diverse applications and ongoing research into the biological activities of similar compounds:
Eigenschaften
IUPAC Name |
1-[2-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-15-3-4-16(21)19(15)10-17(22)18-7-5-13(6-8-18)11-24-12-14-2-1-9-23-14/h1-2,9,13H,3-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQLHMJWBSVHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














